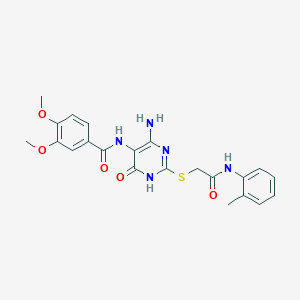![molecular formula C17H12ClN5O B2770042 2-chloro-N-[cyano(1-phenyl-1H-pyrazol-4-yl)methyl]pyridine-4-carboxamide CAS No. 1356702-86-7](/img/structure/B2770042.png)
2-chloro-N-[cyano(1-phenyl-1H-pyrazol-4-yl)methyl]pyridine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-chloro-N-[cyano(1-phenyl-1H-pyrazol-4-yl)methyl]pyridine-4-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and agricultural chemistry. This compound is known for its unique chemical structure, which makes it a promising candidate for developing novel drugs and pesticides.
作用機序
The mechanism of action of 2-chloro-N-[cyano(1-phenyl-1H-pyrazol-4-yl)methyl]pyridine-4-carboxamide is not fully understood, but it is believed to work by inhibiting specific enzymes or proteins that are involved in various biological pathways. This compound has been shown to have potent inhibitory effects on several enzymes, including tyrosine kinases, which are involved in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-chloro-N-[cyano(1-phenyl-1H-pyrazol-4-yl)methyl]pyridine-4-carboxamide are still being studied, but it has been shown to have a range of effects on various biological systems. This compound has been shown to have potent anti-tumor and anti-inflammatory effects, as well as neuroprotective effects that may be useful in the treatment of neurodegenerative diseases.
実験室実験の利点と制限
One of the primary advantages of using 2-chloro-N-[cyano(1-phenyl-1H-pyrazol-4-yl)methyl]pyridine-4-carboxamide in lab experiments is its unique chemical structure, which makes it a promising candidate for developing novel drugs and pesticides. However, one of the limitations of using this compound is its relatively complex synthesis method, which can make it difficult to obtain in large quantities.
将来の方向性
There are several future directions for research involving 2-chloro-N-[cyano(1-phenyl-1H-pyrazol-4-yl)methyl]pyridine-4-carboxamide. One area of research is focused on developing new synthetic methods for producing this compound in larger quantities and with higher purity. Another area of research is focused on investigating the potential of this compound as a drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Additionally, researchers are exploring the potential of this compound as a pesticide for agricultural applications.
合成法
The synthesis of 2-chloro-N-[cyano(1-phenyl-1H-pyrazol-4-yl)methyl]pyridine-4-carboxamide involves a multi-step process that requires several chemical reagents and solvents. The most commonly used method for synthesizing this compound is the reaction of 2-chloro-4-carboxypyridine with 1-phenyl-1H-pyrazole-4-carbaldehyde in the presence of a cyano group donor, such as malononitrile or ethyl cyanoacetate. The resulting intermediate is then treated with an amine, such as methylamine or ethylamine, to obtain the final product.
科学的研究の応用
The unique chemical structure of 2-chloro-N-[cyano(1-phenyl-1H-pyrazol-4-yl)methyl]pyridine-4-carboxamide has made it a popular subject of research in various scientific fields. One of the primary applications of this compound is in medicinal chemistry, where it is being investigated for its potential as a drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
特性
IUPAC Name |
2-chloro-N-[cyano-(1-phenylpyrazol-4-yl)methyl]pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClN5O/c18-16-8-12(6-7-20-16)17(24)22-15(9-19)13-10-21-23(11-13)14-4-2-1-3-5-14/h1-8,10-11,15H,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDQXLHZFEMOUPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(C=N2)C(C#N)NC(=O)C3=CC(=NC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-[cyano(1-phenyl-1H-pyrazol-4-yl)methyl]pyridine-4-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

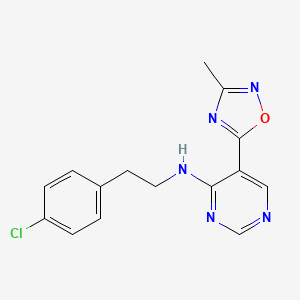
![(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)(4-chloro-3-(morpholinosulfonyl)phenyl)methanone](/img/structure/B2769961.png)
![2-(3-Cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-1,3-dioxoisoindoline-5-carboxylic acid](/img/structure/B2769964.png)
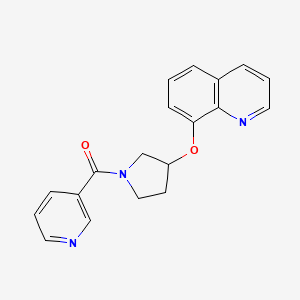

![N,N-Dimethyl-6-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]pyridazin-3-amine](/img/structure/B2769971.png)
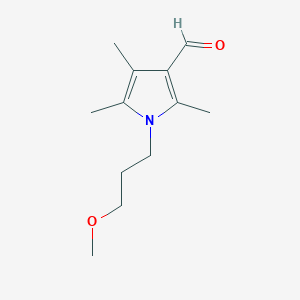
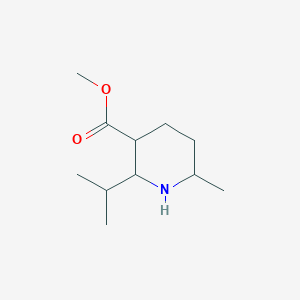
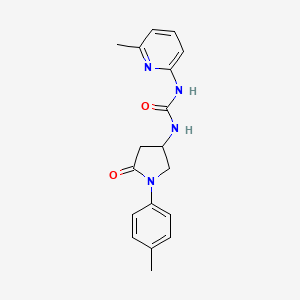
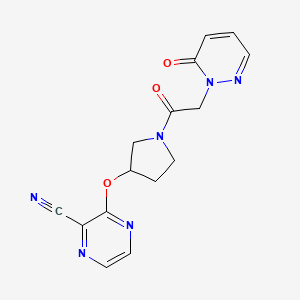
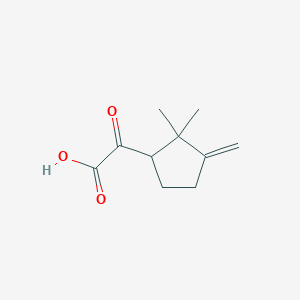
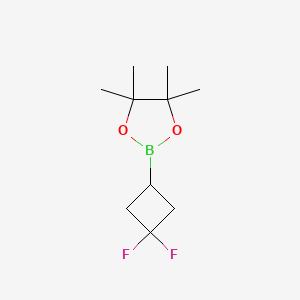
![Methyl 4-{[(3-{methyl[(4-methylphenyl)sulfonyl]amino}thiophen-2-yl)carbonyl]amino}benzoate](/img/structure/B2769979.png)
